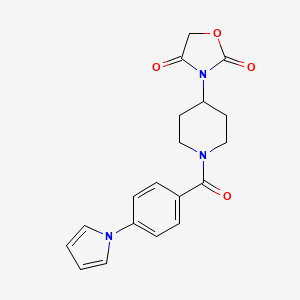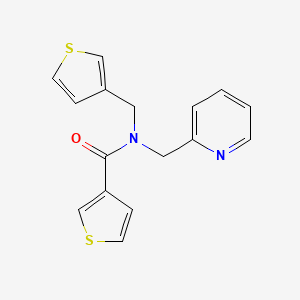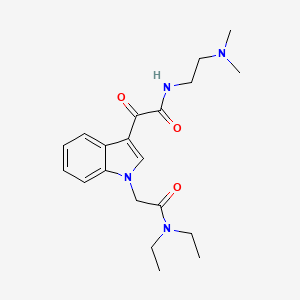
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of several functional groups, including a pyrrole ring, a benzoyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the oxazolidine-2,4-dione moiety is formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with piperidine, pyrrole, and oxazolidine moieties, such as:
- 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
Uniqueness
What sets 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-13-26-19(25)22(17)16-7-11-21(12-8-16)18(24)14-3-5-15(6-4-14)20-9-1-2-10-20/h1-6,9-10,16H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWZPIVBIHBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)
![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)
